molecular formula C21H41NO2 B10768027 N-(1-Hydroxypropan-2-YL)octadec-9-enamide CAS No. 45279-84-3

N-(1-Hydroxypropan-2-YL)octadec-9-enamide

Cat. No.: B10768027
CAS No.: 45279-84-3
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-UHFFFAOYSA-N
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Description

N-(1-Hydroxypropan-2-YL)octadec-9-enamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its hydrophobic nature and is often used in formulations that require the encapsulation of hydrophobic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxypropan-2-YL)octadec-9-enamide typically involves the reaction of oleic acid with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxypropan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amides or alcohols. Substitution reactions can result in a variety of substituted amides .

Scientific Research Applications

N-(1-Hydroxypropan-2-YL)octadec-9-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Hydroxypropan-2-YL)octadec-9-enamide involves its interaction with hydrophobic molecules. It can form stable emulsions and encapsulate hydrophobic substances, enhancing their solubility and bioavailability. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Hydroxypropan-2-YL)octadec-9-enamide is unique due to its specific hydrophobic properties and its ability to form stable emulsions. This makes it particularly valuable in applications requiring the encapsulation and delivery of hydrophobic substances .

Properties

CAS No.

45279-84-3

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)

InChI Key

IPVYNYWIRWMRHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO

Origin of Product

United States

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